Tert-butyl 4-(6-oxo-1,6-dihydropyridazin-3-yl)piperazine-1-carboxylate
Description
Tert-butyl 4-(6-oxo-1,6-dihydropyridazin-3-yl)piperazine-1-carboxylate is a piperazine derivative featuring a pyridazinone ring (6-oxo-1,6-dihydropyridazin-3-yl) as the key substituent. The tert-butyl carbamate group enhances steric protection and modulates solubility.
Properties
IUPAC Name |
tert-butyl 4-(6-oxo-1H-pyridazin-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)17-8-6-16(7-9-17)10-4-5-11(18)15-14-10/h4-5H,6-9H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHUIVQZTYCHTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-oxo-1,6-dihydropyridazin-3-yl)piperazine-1-carboxylate typically involves the reaction of 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester with appropriate reagents. One common method includes the use of palladium on carbon (Pd/C) as a catalyst in ethanol under a hydrogen atmosphere . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and scalability. Key factors include the choice of solvents, catalysts, and reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(6-oxo-1,6-dihydropyridazin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Tert-butyl 4-(6-oxo-1,6-dihydropyridazin-3-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It plays a role in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-oxo-1,6-dihydropyridazin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The pyridazinone ring in the target compound distinguishes it from other piperazine derivatives. Below is a comparative analysis with key analogs:
Key Insights from Structural Comparisons
Pyridazinone vs. Phenyl/Pyridyl Substituents: The pyridazinone ring in the target compound introduces a conjugated system with a ketone group, enabling hydrogen bonding and keto-enol tautomerism. This contrasts with phenyl or pyridyl groups in analogs (e.g., ), where electronic effects and substituent positions (e.g., amino, bromo) dictate bioactivity .
Functional Group Impact: Electron-Withdrawing Groups: The 6-oxo group in the target compound deactivates the pyridazinyl ring toward electrophilic substitution but may enhance nucleophilic reactivity. Comparatively, halogenated derivatives (e.g., bromo in ) increase lipophilicity, favoring membrane permeability.
Biological Activity Trends: Piperazine derivatives with aromatic substituents (e.g., aminophenyl, pyridyl) often exhibit cytotoxic or antimicrobial activities . The target compound’s pyridazinone moiety may align it with kinase or protease inhibitors, where such rings are common pharmacophores.
Biological Activity
Tert-butyl 4-(6-oxo-1,6-dihydropyridazin-3-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Molecular Formula : C₁₈H₂₃N₅O₃
Molecular Weight : 357.41 g/mol
CAS Number : 1227210-57-2
The biological activity of this compound is primarily attributed to its role as a phosphodiesterase (PDE) inhibitor. Specifically, it has been identified as a selective inhibitor of PDE4, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), thereby influencing various signaling pathways involved in inflammation and immune response .
Anticonvulsant Activity
Research has indicated that derivatives of the pyridazinone structure exhibit anticonvulsant properties. For example, compounds structurally related to tert-butyl 4-(6-oxo-1,6-dihydropyridazin-3-yl)piperazine have shown efficacy in models of induced seizures, suggesting potential use in treating epilepsy .
Antitumor Activity
Studies have demonstrated that certain pyridazinone derivatives possess significant cytotoxic effects against various cancer cell lines. The structure's ability to interact with cellular targets involved in tumor progression has been highlighted in several reports. For instance, one study noted that modifications to the piperazine ring can enhance the anticancer activity of related compounds .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
